methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
Overview
Description
“Methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate” is a chemical compound . It is used for proteomics research .
Synthesis Analysis
A convenient one-pot synthesis of ethyl 3,4-dihydro-2-methyl-3-oxo-2H-1,4-benzoxazine-2-carboxylates and 3,4-dihydro-2-methyl-3-oxo-2H-pyrido [3,2-b]-1,4-oxazine-2-carboxylates and their conversion into the respective carboxylic acids are described .Molecular Structure Analysis
The InChI code for this compound is1S/C10H9NO4/c1-14-10 (13)6-2-3-8-7 (4-6)11-9 (12)5-15-8/h2-4H,5H2,1H3, (H,11,12)
. Chemical Reactions Analysis
The generated imino intermediate coordinates with silica supported Bismuth Triflate catalyst and then creates the electrophilic center on the imino carbon atom and enables the attack of β -keto ester (2) on imino intermediate .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a sealed, dry environment at 2-8°C .Scientific Research Applications
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Medicinal Chemistry
- The compound 1,2,4-benzothiadiazine-1,1-dioxide, which is structurally similar to the compound you mentioned, has been studied for various pharmacological activities .
- These activities include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
- The methods of application and experimental procedures vary depending on the specific activity being studied. For example, for antimicrobial activity, the compound might be tested against various bacterial strains in a lab setting .
- The outcomes of these studies also vary, but generally, the compound has shown promising results in these areas .
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Antimicrobial Agent Development
- A study synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities .
- The derivatives were synthesized by cyclization, hydrolysis, decarboxylation, condensation reaction, and Vilsmeier–Haack formylation reaction .
- The synthesized compounds were screened for in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- The results showed that the synthesized derivatives possess significant antimicrobial activity, which is attributed to the introduction of a methoxy group in the structure .
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Antiviral Activity
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, which are structurally similar to the compound you mentioned, have been reported as antiviral agents .
- One of the tested compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with IC 50 = 7.53 μmol/L and the highest selectivity index (SI) value 17 .
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Anti-HIV Activity
- Indole derivatives, which are structurally similar to the compound you mentioned, have been tested for anti-HIV activity .
- For example, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells .
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Anticancer Activity
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Antioxidant Activity
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Antihypertensive Activity
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Antidiabetic Activity
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KATP Channel Activators
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AMPA Receptor Modulators
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Antimicrobial Activity
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Antitubercular Activity
Safety And Hazards
The compound is classified under GHS07. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 2,4-dimethyl-3-oxo-1,4-benzoxazine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-7-11(14)13(2)9-6-8(12(15)16-3)4-5-10(9)17-7/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAIAYHRONJKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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